molecular formula C11H9Cl2NO3S B2416519 4-(2,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione CAS No. 338953-61-0

4-(2,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione

Cat. No.: B2416519
CAS No.: 338953-61-0
M. Wt: 306.16
InChI Key: OQHHZNNAIKNKLF-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione is a synthetic organic compound characterized by the presence of a dichlorobenzyl group attached to a thiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione typically involves the reaction of 2,4-dichlorobenzyl chloride with thiazinane-1,3,5-trione under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group can interact with hydrophobic pockets in proteins, while the thiazinane ring can form hydrogen bonds or other interactions with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione is unique due to the presence of both the dichlorobenzyl group and the thiazinane ring, which confer specific chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds.

Properties

IUPAC Name

4-[(2,4-dichlorophenyl)methyl]-1-oxo-1,4-thiazinane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO3S/c12-8-2-1-7(9(13)3-8)4-14-10(15)5-18(17)6-11(14)16/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHHZNNAIKNKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1=O)CC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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